

Comparative Analysis of IRF1-IN-2 Activity Across Diverse Cell Lines

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Compound of Interest		
Compound Name:	IRF1-IN-2	
Cat. No.:	B321298	Get Quote

This guide provides a comparative overview of the biological activity of **IRF1-IN-2**, a potent inhibitor of the Interferon Regulatory Factor 1 (IRF1) and CREB-binding protein (CBP) interaction. The data presented here is intended for researchers, scientists, and drug development professionals interested in the cross-validation and cellular efficacy of this compound.

IRF1-IN-2 acts by binding to IRF1 and disrupting its interaction with the CH1 domain of CBP/p300, a critical step for the transcriptional activation of IRF1-dependent genes. This inhibition has been validated through various biochemical and cellular assays, demonstrating its potential as a chemical probe to investigate IRF1 signaling in cancer and immunology.

Quantitative Activity of IRF1-IN-2 in Cellular Assays

The efficacy of **IRF1-IN-2** has been quantified in different human cell lines using a NanoBRET assay, which measures the disruption of the IRF1-CBP protein-protein interaction (PPI) in live cells. The half-maximal inhibitory concentration (IC50) values demonstrate consistent, potent activity across various cancer cell types.

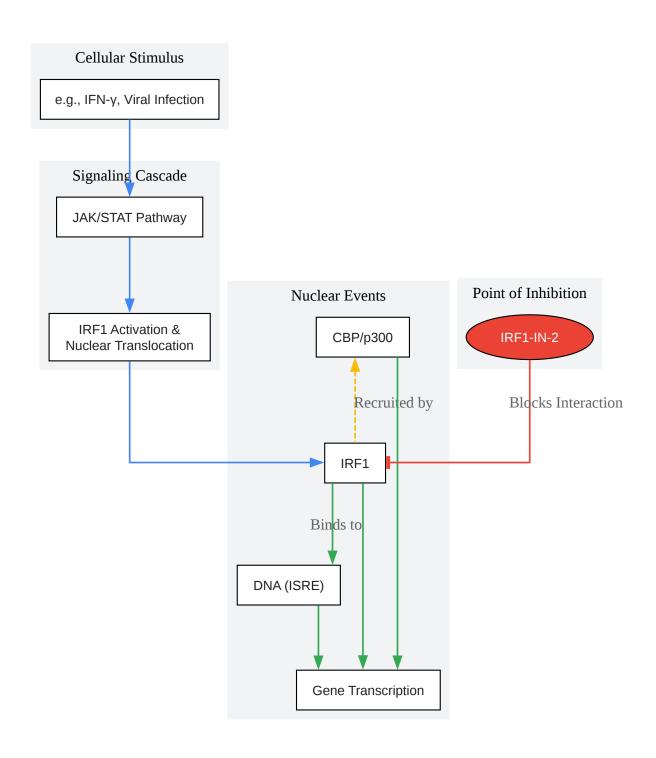


Cell Line	Cell Type	NanoBRET IC50 (nM)
HEK293T	Human Embryonic Kidney	10
A549	Lung Carcinoma	21
HCT116	Colon Carcinoma	23
K562	Chronic Myelogenous Leukemia	31

Signaling Pathway and Mechanism of Action

IRF1-IN-2 specifically targets the interaction between IRF1 and the coactivator CBP. The following diagram illustrates the IRF1 signaling pathway and the precise point of inhibition by **IRF1-IN-2**.





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Caption: Mechanism of IRF1-IN-2 in the IRF1 signaling cascade.



Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.

NanoBRET™ Protein-Protein Interaction Assay in Live Cells

This assay quantifies the inhibition of the IRF1-CBP interaction within living cells.

- Cell Seeding: Cells (HEK293T, A549, HCT116, or K562) are transiently transfected with plasmids encoding for IRF1-NanoLuc® fusion protein and HaloTag®-CBP fusion protein.
 Transfected cells are then seeded into 96-well white-bottom plates in Opti-MEM medium and incubated for 24 hours.
- Compound Treatment: Serial dilutions of IRF1-IN-2 (or DMSO as a vehicle control) are prepared in Opti-MEM.
- Reagent Addition: HaloTag® NanoBRET™ 618 Ligand is added to the cells, followed by the addition of the compound dilutions. The plate is incubated for 2-4 hours at 37°C.
- Signal Detection: NanoBRET[™] Nano-Glo® Substrate is added to all wells. The plate is read within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
- Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. The data is then normalized to controls and fitted to a dose-response curve to determine the IC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

This assay measures the effect of **IRF1-IN-2** on the expression of IRF1-dependent downstream target genes, such as IFIT1 and CXCL10.

• Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. They are then stimulated with an appropriate agent (e.g., Interferon-gamma, IFN-y) in the presence of varying concentrations of **IRF1-IN-2** or DMSO for 6-24 hours.

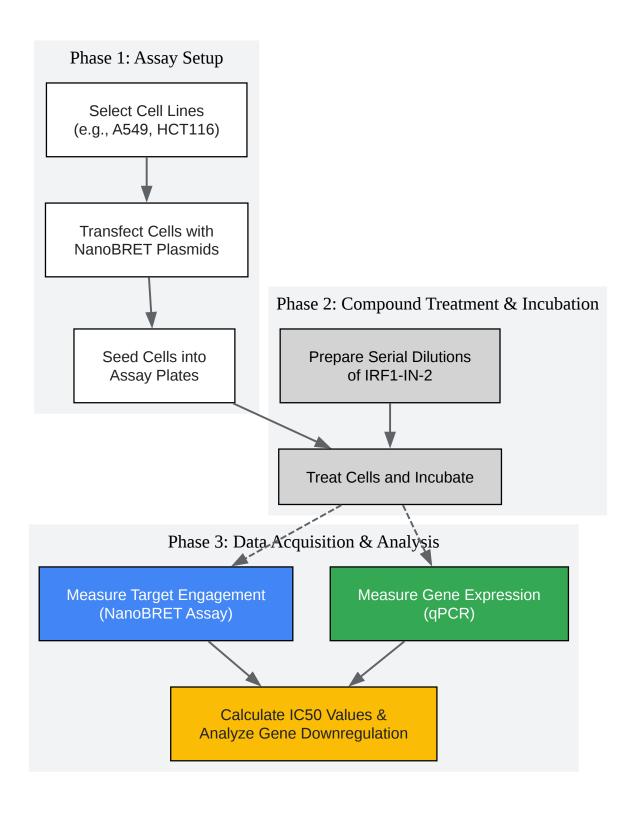


- RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using an RNA
 purification kit. The concentration and purity are measured, and first-strand complementary
 DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
- qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and primers specific for the target genes (IFIT1, CXCL10) and a housekeeping gene (GAPDH, ACTB).
- Data Analysis: The relative expression of the target genes is calculated using the delta-delta
 Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicletreated control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for validating the cellular activity of **IRF1-IN-2**, from initial cell-based target engagement to downstream functional assays.





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Caption: Workflow for evaluating IRF1-IN-2 cellular efficacy.







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